Bienvenue dans la boutique en ligne BenchChem!

IpOHA

Staphylococcus aureus Antimicrobial Enzyme Kinetics

IpOHA is a slow-, tight-binding transition-state analog inhibitor of ketol-acid reductoisomerase (KARI), validated across bacterial, plant, and mycobacterial species. Unlike fast-binding, reversible KARI inhibitors (CPD, Hoe 704), IpOHA's unique slow-binding kinetics (kon ~900–7,000 M⁻¹s⁻¹) enable time-dependent target engagement and species-specific enzymology comparisons. With sub-nanomolar Ki against S. aureus KARI, 26 nM Ki against M. tuberculosis KARI, and 78 nM MIC against UPEC, it is the preferred benchmark for antimicrobial proof-of-concept studies. Its co-crystal structure with SaKARI provides a medicinal chemistry blueprint, while its nearly irreversible plant KARI binding supports herbicide mode-of-action research. Available as the monopotassium salt (CAS 125568-35-6) in research-grade purity.

Molecular Formula C5H8KNO4
Molecular Weight 185.22 g/mol
CAS No. 125568-35-6
Cat. No. B236764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIpOHA
CAS125568-35-6
SynonymsIpOHA
N-hydroxy-N-isopropyloxamate
Molecular FormulaC5H8KNO4
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC(C)N(C(=O)C(=O)[O-])O.[K+]
InChIInChI=1S/C5H9NO4.K/c1-3(2)6(10)4(7)5(8)9;/h3,10H,1-2H3,(H,8,9);/q;+1/p-1
InChIKeyYGWZDGCPAVYUHT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IpOHA (CAS 125568-35-6): A Transition-State Analog Inhibitor of Ketol-Acid Reductoisomerase (KARI) for Research


IpOHA (N-hydroxy-N-isopropyloxamate) is a small-molecule inhibitor belonging to the hydroxamic acid class [1]. It functions as a potent, slow-binding, transition-state analog inhibitor of ketol-acid reductoisomerase (KARI; EC 1.1.1.86), the second enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway [2]. The BCAA pathway is absent in animals, making KARI a validated target for the development of novel herbicides and antimicrobials [2][3]. IpOHA is commercially available as a research tool compound, with the CAS registry number 125568-35-6 referring specifically to its monopotassium salt form [1].

Why IpOHA Cannot Be Simply Replaced by Other KARI Inhibitors Like CPD or Hoe 704


KARI inhibitors are not functionally interchangeable due to profound differences in their binding mechanisms, kinetic profiles, and species-specific potency [1]. The three most common research tools—IpOHA, cyclopropane-1,1-dicarboxylate (CPD), and 2-(dimethylphosphoryl)-2-hydroxyacetic acid (Hoe 704)—are all transition-state mimics that bind competitively in a multi-dentate manner, yet they exhibit drastically different inhibition kinetics and mimic distinct stages of the catalytic reaction [2][3]. For instance, IpOHA is a slow-, tight-binding inhibitor, whereas CPD and Hoe 704 bind reversibly and rapidly [1]. Substituting one for another without accounting for these kinetic and mechanistic differences can lead to misinterpretation of experimental results, especially in time-dependent assays or when comparing across different species' KARI enzymes [1].

IpOHA (CAS 125568-35-6): Quantitative Comparator Evidence for Scientific Selection


IpOHA Exhibits Sub-Nanomolar Affinity for S. aureus KARI, Surpassing CPD and Hoe 704 by >300-Fold

In a direct head-to-head comparison using Staphylococcus aureus KARI, IpOHA demonstrates a Ki of 7.9 nM, which is 345-fold more potent than cyclopropane-1,1-dicarboxylate (CPD) (Ki = 2.73 μM) and 18-fold more potent than Hoe 704 (Ki = 0.14 μM) [1][2]. This difference is consistent with the finding that IpOHA binds in a multi-dentate manner, mimicking a late-stage transition state [1].

Staphylococcus aureus Antimicrobial Enzyme Kinetics

IpOHA Inhibits M. tuberculosis KARI with a Ki of 26 nM, Demonstrating 116-Fold Superior Potency Over CPD

In a direct head-to-head comparison of KARI enzymes from Mycobacterium tuberculosis (Mt), IpOHA exhibits a Ki of ~26 nM, which is 116-fold more potent than CPD (Ki = 3.03 μM) and 11.5-fold more potent than Hoe 704 (Ki = 300 nM) [1]. The Ki value of 97.7 nM reported by other sources is also consistent with this high potency [2].

Mycobacterium tuberculosis Tuberculosis Antimycobacterial

IpOHA Exhibits Species-Selective Binding Kinetics: Slow Onset for MtKARI vs. Rapid Onset for CjKARI

In a direct head-to-head kinetic comparison, IpOHA's binding to MtKARI is characterized by a slow association rate (kon ≈ 900 M⁻¹s⁻¹), whereas its binding to CjKARI is ~7.8-fold faster (kon ≈ 7000 M⁻¹s⁻¹) and results in irreversible inhibition [1]. This contrasts with the reversible binding of CPD and Hoe 704 to both enzymes [1].

Campylobacter jejuni Mycobacterium tuberculosis Binding Kinetics

IpOHA Demonstrates Cellular Efficacy Against UPEC with an MIC of 78 nM in Bacterial Culture

In cell-based studies, IpOHA exhibits an MIC value of 78 nM against uropathogenic Escherichia coli (UPEC) strain CFT073 in cell culture [1]. This demonstrates that IpOHA's potent in vitro enzyme inhibition translates to whole-cell antibacterial activity at sub-micromolar concentrations.

Uropathogenic E. coli Antimicrobial Cell-based Assay

IpOHA's Slow-Binding Mechanism Correlates with Its Herbicidal Potency, Distinguishing It from Faster-Binding Analogs

IpOHA acts as a nearly irreversible inhibitor of plant KARI, with an association rate constant (kon) of 1.9 × 10³ M⁻¹s⁻¹ [1]. In comparison, the herbicidal potency of KARI inhibitors is correlated with their rate of association, with Hoe 704 having a higher association rate constant (2.2 × 10⁴ M⁻¹s⁻¹) than IpOHA [1][2]. This slower binding kinetics of IpOHA translates to a distinct herbicidal profile.

Herbicide Plant Biology Mechanism of Action

IpOHA's Deoxygenated Form Binds with 2,600-Fold Weaker Affinity, Explaining Slow-Binding Kinetics and Informing Analog Design

Crystal structure analysis reveals that only ≈25% of IpOHA binding sites contain the intact molecule, while the remaining ≈75% contain a deoxygenated form [1]. This deoxygenated form binds rapidly to Sa KARI but with a Ki of 21 μM, which is 2,600-fold weaker than intact IpOHA (Ki = 7.9 nM) [1]. This phenomenon explains the origin of IpOHA's slow-binding mechanism and provides a clear structural rationale for the development of faster-binding analogs.

Structural Biology Drug Design Binding Mechanism

Defined Research Application Scenarios for IpOHA (CAS 125568-35-6)


Validating KARI as a Target in Novel Antimicrobial Drug Discovery Programs

IpOHA serves as a high-potency, well-characterized reference inhibitor for validating the KARI enzyme as a target in antimicrobial research [1]. Given its sub-nanomolar Ki against Sa KARI and 26 nM Ki against Mt KARI, it is the preferred tool for demonstrating proof-of-concept that KARI inhibition leads to bacterial growth inhibition in cell culture, as shown with its 78 nM MIC against UPEC [2]. Its established binding mechanism allows researchers to benchmark new inhibitors and confirm target engagement.

Investigating Species-Selective Kinetics in Pathogenic Bacteria

IpOHA is uniquely suited for comparative enzymology studies across different bacterial species due to its demonstrated species-dependent binding kinetics [1]. The contrast between its slow binding to MtKARI (kon ≈ 900 M⁻¹s⁻¹) and its rapid, irreversible binding to CjKARI (kon ≈ 7000 M⁻¹s⁻¹) makes it an invaluable tool for investigating how subtle differences in enzyme active sites govern inhibitor kinetics and for developing species-specific antibacterial strategies [1].

Elucidating the Mechanism of BCAA Pathway Inhibition in Herbicide Research

For plant biology and herbicide discovery, IpOHA provides a well-defined chemical probe with a known kinetic profile [1]. Its slow, nearly irreversible binding to plant KARI (kon = 1.9 × 10³ M⁻¹s⁻¹) correlates with herbicidal potency and contrasts with faster-binding analogs like Hoe 704 [1][2]. This allows researchers to dissect the relationship between enzyme inactivation kinetics, substrate accumulation, and downstream metabolic effects leading to plant growth inhibition, providing a clearer understanding of the herbicidal mode of action.

Structure-Based Design of Next-Generation KARI Inhibitors

IpOHA's co-crystal structure with S. aureus KARI, which revealed the presence of a weakly-binding deoxygenated form, provides a clear structural blueprint for medicinal chemistry optimization [1]. The 2,600-fold difference in affinity between intact and deoxygenated IpOHA highlights the N-hydroxy group as essential for high-affinity binding. This structural insight directs the design of novel analogs aimed at preventing deoxygenation or enhancing the stability of the intact inhibitor-enzyme complex, with the goal of improving both potency and binding kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for IpOHA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.